3-(2-Bromo-4-nitrophenyl)propanenitrile
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Overview
Description
3-(2-Bromo-4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrN2O2. It is a derivative of propanenitrile, featuring a bromine and a nitro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)propanenitrile typically involves the bromination and nitration of a phenylpropanenitrile precursor. The reaction conditions often include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the selective substitution of the bromine and nitro groups on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing automated reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-nitrophenyl)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenyl ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanenitriles.
Reduction: Formation of 3-(2-Bromo-4-aminophenyl)propanenitrile.
Oxidation: Formation of various oxidized derivatives of the phenyl ring.
Scientific Research Applications
3-(2-Bromo-4-nitrophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-nitrophenyl)propanenitrile: Similar structure but with different positions of the bromine and nitro groups.
2-Bromo-3-(4-nitrophenyl)propanenitrile: Another isomer with different substitution patterns.
Uniqueness
3-(2-Bromo-4-nitrophenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine and nitro groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers .
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-(2-bromo-4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrN2O2/c10-9-6-8(12(13)14)4-3-7(9)2-1-5-11/h3-4,6H,1-2H2 |
InChI Key |
HLECDAABWBXFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CCC#N |
Origin of Product |
United States |
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